2-(4-nitrophenyl)-2-oxoethyl 2-iodobenzoate
Description
2-(4-Nitrophenyl)-2-oxoethyl 2-iodobenzoate is an organic compound that features both nitro and iodo functional groups
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-iodobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO5/c16-13-4-2-1-3-12(13)15(19)22-9-14(18)10-5-7-11(8-6-10)17(20)21/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBIWOUJUPIMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2-iodobenzoate typically involves the reaction of 4-nitrophenol with 2-iodobenzoyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as chloroform under reflux conditions for about an hour. After the reaction, the solvent is removed under reduced pressure, and the resulting solid residue is purified to obtain the desired product .
Chemical Reactions Analysis
2-(4-Nitrophenyl)-2-oxoethyl 2-iodobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include bases for substitution reactions, hydrogen gas and catalysts for reduction reactions, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 2-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s structural features make it useful in studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2-iodobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodo group can undergo substitution reactions. These interactions can affect various molecular pathways, depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-(4-nitrophenyl)-2-oxoethyl 2-iodobenzoate include:
4-Nitrophenyl 2-iodobenzoate: This compound has similar structural features but lacks the oxoethyl group.
2-Iodo-6-methoxy-4-nitroaniline: This compound contains both iodo and nitro groups but has different substituents on the aromatic ring.
4-Nitrophenyl 4-hydroxy-3-methylbenzoate: This compound has a similar nitrophenyl group but different substituents on the benzoate moiety.
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